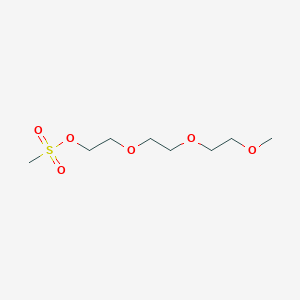

2-(2-(2-Methoxyethoxy)ethoxy)ethyl methanesulfonate

Descripción general

Descripción

“2-(2-(2-Methoxyethoxy)ethoxy)ethyl methanesulfonate” is a chemical compound with the molecular formula C6H14O5S . It is also known by its synonyms m-PEG3-Ms and 2-(2-methoxyethoxy)ethyl methanesulfonate .

Molecular Structure Analysis

The molecular structure of “2-(2-(2-Methoxyethoxy)ethoxy)ethyl methanesulfonate” consists of a methanesulfonate group attached to a tri(ethylene glycol) methyl ether chain . The molecule has a total of 6 hydrogen bond acceptors and 10 freely rotating bonds .Physical And Chemical Properties Analysis

This compound has a density of 1.2±0.1 g/cm³, a boiling point of 360.4±27.0 °C at 760 mmHg, and a flash point of 171.8±23.7 °C . It has a polar surface area of 79 Ų and a molar volume of 207.1±3.0 cm³ .Aplicaciones Científicas De Investigación

-

Polymer Design and Selection

-

Synthesis of Poly(3-[2-{2-methoxyethoxy}ethoxy]thiophene)

-

Design and Synthesis of Thermoresponsive Aliphatic Polyethers

- This compound is used in the design and synthesis of thermoresponsive aliphatic polyethers .

- The statistical copolymers composed of MeEOGE and EtEOGE revealed that the transition temperature of the polymer can be desirably customized in between those of the homopolymers by varying the monomer composition .

-

3D Printing of Hydrogels

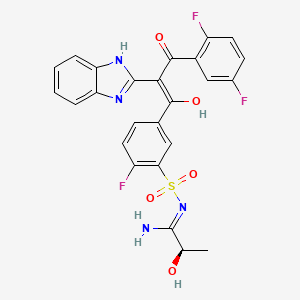

- This compound is used in the development of water-soluble photoinitiating systems for the 3D printing of hydrogels .

- A new water-slightly-soluble chalcone derivative dye was synthesized and used as a photoinitiator with a water-soluble coinitiator, triethanolamine (TEA), which was also used as an electron donor .

- When combined together, a charge transfer complex (CTC) formed immediately which exhibited excellent initiating ability for the free radical photopolymerization of poly(ethyleneglycol)diacrylate (PEG-DA) .

- This CTC system is environmentally friendly and cost-saving which demonstrates a great potential to prepare hydrogels via photopolymerization .

-

Detection of Palladium

-

Synthesis of 2-(2-(2-Methoxyethoxy)ethoxy)ethyl Methanesulfonate

-

Preparation of Water-Soluble Photoinitiators

- This compound is used in the preparation of water-soluble photoinitiators suitable for visible light irradiation .

- A new water-slightly-soluble chalcone derivative dye was synthesized and used as a photoinitiator with a water-soluble coinitiator, triethanolamine (TEA), which was also used as an electron donor .

- When combined together, a charge transfer complex (CTC) formed immediately which exhibited excellent initiating ability for the free radical photopolymerization of poly(ethyleneglycol)diacrylate (PEG-DA) .

- This CTC system is environmentally friendly and cost-saving which demonstrates a great potential to prepare hydrogels via photopolymerization .

Safety And Hazards

Propiedades

IUPAC Name |

2-[2-(2-methoxyethoxy)ethoxy]ethyl methanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18O6S/c1-11-3-4-12-5-6-13-7-8-14-15(2,9)10/h3-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMRMMAUVJFLPIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOCCOCCOS(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-(2-Methoxyethoxy)ethoxy)ethyl methanesulfonate | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.